molecular formula C12H15ClN2O B3274220 6-chloro-N-cyclohexylpyridine-3-carboxamide CAS No. 603095-68-7

6-chloro-N-cyclohexylpyridine-3-carboxamide

Cat. No.: B3274220
CAS No.: 603095-68-7
M. Wt: 238.71 g/mol
InChI Key: UYFINTSPYHNTIK-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Medicinal Chemistry and Chemical Biology

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental building block in medicinal chemistry. researchgate.netresearchgate.net Its derivatives are integral to numerous natural products, including vitamins and alkaloids. researchgate.net The presence of the nitrogen atom in the pyridine ring imparts unique physicochemical properties, such as basicity and the ability to form hydrogen bonds, which are crucial for molecular interactions with biological targets like enzymes and receptors. researchgate.net

Consequently, pyridine derivatives exhibit a vast spectrum of pharmacological activities. They have been developed as agents for treating a wide array of conditions, demonstrating antifungal, antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govtandfonline.comwisdomlib.org The versatility of the pyridine scaffold allows medicinal chemists to modify its structure to fine-tune biological activity and pharmacokinetic profiles, making it a cornerstone in modern drug discovery. rsc.org

Evolution of Carboxamide Functionalities in Bioactive Molecules

The carboxamide group (-CONH-) is another essential functional group in the design of bioactive molecules. It is a key structural feature of peptides and proteins, where it forms the stable peptide bond linking amino acids. In medicinal chemistry, the carboxamide linkage is valued for its stability and its capacity to act as both a hydrogen bond donor and acceptor.

This dual hydrogen-bonding capability allows carboxamide-containing molecules to form strong and specific interactions with biological targets. mdpi.com Incorporating a carboxamide group can enhance a molecule's target affinity, improve its pharmacokinetic properties, and increase its molecular flexibility. nih.gov Carboxamides are found in a wide range of approved drugs and are used as active ingredients in herbicides, fungicides, and insecticides.

Rationale for Comprehensive Investigation of 6-chloro-N-cyclohexylpyridine-3-carboxamide

The specific structure of this compound suggests a deliberate design aimed at exploring its potential bioactivity. The rationale for its investigation can be broken down by analyzing its three main components:

Pyridine-3-carboxamide (B1143946) Core: This central scaffold is a well-established pharmacophore. Its presence in nicotinamide (B372718) (Vitamin B3) and numerous synthetic compounds highlights its biological relevance. The arrangement of the carboxamide at the 3-position of the pyridine ring is a common feature in molecules targeting various enzymes.

6-chloro Substituent: The chlorine atom at the 6-position of the pyridine ring is expected to significantly influence the molecule's electronic properties. As an electron-withdrawing group, it can alter the reactivity and binding interactions of the pyridine ring. Halogen atoms are also frequently introduced by medicinal chemists to increase lipophilicity, which can enhance membrane permeability, and to block sites of metabolism, potentially increasing the molecule's duration of action.

N-cyclohexyl Group: The cyclohexyl group attached to the carboxamide nitrogen is a bulky, lipophilic (fat-soluble) moiety. Its inclusion is a common strategy to improve a compound's ability to cross biological membranes and to explore specific hydrophobic binding pockets within a target protein. The size and shape of this group can be critical for achieving high potency and selectivity.

The combination of these three features creates a molecule with a distinct three-dimensional shape and physicochemical profile, making it a logical candidate for screening in biological assays to discover novel therapeutic or agricultural agents.

Table 1: Physicochemical Properties of this compound This table is interactive. You can sort and filter the data.

Property Value
CAS Number 603095-68-7 chemscene.com
Molecular Formula C₁₂H₁₅ClN₂O chemscene.com
Molecular Weight 238.71 g/mol chemscene.com
Synonym 6-chloro-N-cyclohexylnicotinamide chemscene.com

Overview of Current Research Trajectories Involving Pyridine Carboxamide Structures

Research into pyridine carboxamide derivatives is active and diverse, with studies exploring their utility in multiple fields. Recent investigations have focused on several key areas:

Antifungal Agents: A significant research effort is directed towards developing pyridine carboxamides as inhibitors of the enzyme succinate (B1194679) dehydrogenase (SDH). SDH is crucial for cellular respiration in fungi, and its inhibition can be a powerful antifungal mechanism. A study published in the Journal of Pesticide Science described the synthesis of novel pyridine carboxamide derivatives, with compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide showing potent inhibitory activity against the SDH from Botrytis cinerea, a common plant pathogen. nih.gov

Anti-tubercular Agents: The emergence of drug-resistant tuberculosis has spurred the search for new treatments. Researchers have identified pyridine carboxamide derivatives as promising leads. A 2024 study in Antimicrobial Agents and Chemotherapy identified a pyridine carboxamide derivative, MMV687254, from a library screening against Mycobacterium tuberculosis. nih.gov This compound was found to be a prodrug that requires activation within the mycobacteria and was effective in a mouse model of infection, highlighting the scaffold's potential in developing new anti-TB drugs. nih.govresearchgate.net

Enzyme Inhibition: Beyond antifungals, pyridine carboxamides are being explored as inhibitors for other enzymes. A series of derivatives were synthesized and tested as urease inhibitors. mdpi.com Urease is an enzyme produced by some bacteria, including Helicobacter pylori, which is implicated in gastritis and ulcers. The study found that several pyridine carboxamide compounds showed significant urease inhibition. mdpi.com

Agricultural Applications: In plant sciences, these compounds are being developed to combat bacterial diseases. A 2024 study focused on creating pyridine-3-carboxamide analogs to treat bacterial wilt in tomatoes caused by Ralstonia solanacearum. nih.gov One analog, featuring a chloro-substituted phenyl ring, was particularly effective at enhancing disease resistance and promoting plant growth, demonstrating the utility of this chemical class in agriculture. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-N-cyclohexylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-11-7-6-9(8-14-11)12(16)15-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFINTSPYHNTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 6 Chloro N Cyclohexylpyridine 3 Carboxamide and Its Analogs

Strategic Approaches to the Synthesis of the 6-chloro-N-cyclohexylpyridine-3-carboxamide Core

The fundamental structure of this compound is assembled through the formation of a stable amide bond between a pyridine (B92270) carboxylic acid derivative and cyclohexylamine (B46788). This process involves the synthesis of key intermediates and subsequent coupling reactions.

Key Intermediate Synthesis Routes for Pyridine-3-carboxamides

The primary precursor for the synthesis of this compound is 6-chloronicotinic acid. Several synthetic routes to this key intermediate have been reported. One common method involves the oxidation of 2-chloro-5-methylpyridine. This transformation can be achieved using oxidizing agents like potassium permanganate (B83412) or through catalytic oxidation with oxygen in the presence of a cobalt acetate (B1210297) catalyst. google.com Another approach starts from DL-malic acid, which undergoes cyclization and ammonification to produce 6-hydroxynicotinic acid. Subsequent chlorination of the hydroxyl group furnishes 6-chloronicotinic acid. google.com

Once 6-chloronicotinic acid is obtained, it is typically activated for amide bond formation. A standard procedure is the conversion of the carboxylic acid to the more reactive 6-chloronicotinoyl chloride. This is commonly accomplished by treating the acid with thionyl chloride (SOCl₂) or a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). prepchem.com The resulting acyl chloride is a versatile intermediate for the subsequent coupling reaction. chemimpex.com

Coupling Reactions for Cyclohexyl Amide Formation

The formation of the amide bond between the activated 6-chloronicotinic acid derivative and cyclohexylamine is a critical step. When using the highly reactive 6-chloronicotinoyl chloride, the reaction with cyclohexylamine typically proceeds readily in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov

Alternatively, direct coupling of 6-chloronicotinic acid with cyclohexylamine can be achieved using various coupling reagents that activate the carboxylic acid in situ. This approach avoids the need to isolate the often moisture-sensitive acyl chloride. A wide array of such reagents is available, broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.

Reagent ClassExamplesGeneral Features
CarbodiimidesDCC (dicyclohexylcarbodiimide), DIC (diisopropylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)Widely used for amide bond formation. Often used with additives like HOBt (1-hydroxybenzotriazole) to suppress side reactions and reduce racemization.
Phosphonium SaltsBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP (benzotriazol-1-yloxytri(pyrrolidino)phosphonium hexafluorophosphate)Highly efficient coupling reagents that require a stoichiometric amount of base. They are known for their high reactivity.
Aminium/Uronium SaltsHBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)These reagents are very effective and lead to rapid reactions with minimal side products. The addition of a non-nucleophilic base is required.

Derivatization Strategies and Analog Synthesis of this compound

The synthesis of analogs of this compound allows for the exploration of structure-activity relationships and the optimization of molecular properties. Derivatization can be targeted at the pyridine ring, the cyclohexyl moiety, or the amide linker itself.

Regioselective Functionalization at the Pyridine Ring

The chlorine atom at the 6-position of the pyridine ring serves as a versatile handle for introducing a wide range of functional groups through various chemical transformations.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing carboxamide group, facilitates nucleophilic aromatic substitution at the 6-position. libretexts.org The chlorine atom can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce new substituents. youtube.com This reaction is a powerful tool for creating libraries of analogs with diverse functionalities at this position. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions: These reactions have become indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The chloro-substituent on the pyridine ring is an excellent substrate for several palladium-catalyzed cross-coupling reactions.

Reaction NameCoupling PartnerBond FormedTypical Catalyst/Ligand System
Suzuki-Miyaura CouplingOrganoboron compounds (e.g., boronic acids, boronic esters)C-C (aryl, alkyl)Pd(PPh₃)₄, PdCl₂(dppf)
Sonogashira CouplingTerminal alkynesC-C (alkynyl)PdCl₂(PPh₃)₂, CuI
Buchwald-Hartwig AminationAmines (primary, secondary)C-NPd₂(dba)₃, BINAP, XPhos
Heck CouplingAlkenesC-C (alkenyl)Pd(OAc)₂, P(o-tolyl)₃

These methods allow for the introduction of a wide array of aryl, heteroaryl, alkyl, alkynyl, and amino groups at the 6-position, providing a rich source of structural diversity. nih.gov

Modifications of the Cyclohexyl Moiety and Amide Linker

The cyclohexyl group and the amide linker are also amenable to modification to fine-tune the properties of the molecule.

Modifications of the Cyclohexyl Moiety: Analogs can be synthesized by starting with substituted cyclohexylamines in the initial coupling reaction. This allows for the introduction of various functional groups on the cyclohexyl ring, which can influence the molecule's conformation and interactions with biological targets. nih.gov The synthesis of derivatives with different substitution patterns on the cyclohexyl ring can be achieved through standard organic transformations on functionalized cyclohexylamine precursors.

Modifications of the Amide Linker: While the amide bond is generally robust, its properties can be modulated by N-alkylation or by replacing it with a bioisostere. For instance, N-alkylation of the amide nitrogen can alter its hydrogen bonding capacity and conformational flexibility.

Exploration of Bioisosteric Replacements in the Pyridine Carboxamide Framework

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. nih.gov

Pyridine Ring Bioisosteres: The pyridine ring can be replaced by other heterocyclic or aromatic systems to explore different electronic and steric properties. nih.gov Common bioisosteres for pyridine include other nitrogen-containing heterocycles like pyrimidine (B1678525), pyrazine, and pyridazine, as well as non-aromatic saturated rings designed to mimic the spatial arrangement of substituents. blumberginstitute.org For example, 3-azabicyclo[3.1.1]heptane has been explored as a saturated bioisostere for the pyridine ring. chemrxiv.org

Amide Linker Bioisosteres: The amide bond is susceptible to enzymatic cleavage in vivo, which can limit the oral bioavailability of a drug. acs.org Replacing the amide bond with a more metabolically stable isostere is a common strategy in drug design. A variety of functional groups can serve as amide bioisosteres, each with its unique geometry and electronic properties. nih.gov

Amide BioisostereStructural FeaturesKey Properties
1,2,3-TriazoleFive-membered aromatic ring with three nitrogen atoms.Can mimic the trans-amide bond geometry and is metabolically stable. acs.org
OxadiazoleFive-membered aromatic ring with two nitrogen atoms and one oxygen atom.Acts as a hydrogen bond acceptor and is resistant to hydrolysis.
TetrazoleFive-membered aromatic ring with four nitrogen atoms.Often used as a bioisostere for carboxylic acids but can also replace parts of an amide linkage. nih.gov
FluoroalkeneA carbon-carbon double bond with a fluorine substituent.Mimics the planarity and dipole moment of the amide bond.
TrifluoroethylamineAn ethylamine (B1201723) with a trifluoromethyl group.The trifluoromethyl group mimics the carbonyl of the amide, and the N-H can still act as a hydrogen bond donor.

The exploration of these bioisosteric replacements provides a powerful avenue for the development of novel analogs of this compound with potentially improved properties.

Advanced Synthetic Techniques and Reaction Mechanisms

The synthesis of this compound and its derivatives leverages sophisticated chemical strategies that are crucial for achieving desired yields, purity, and, in the case of analogs, specific stereochemical outcomes. A deep understanding of the underlying reaction mechanisms is paramount for the rational design and optimization of these synthetic routes.

The chemical behavior of the this compound scaffold is dominated by the pyridine ring's electronic properties. The nitrogen atom within the ring acts as a strong electron-withdrawing group through both inductive (-I) and mesomeric (-M) effects. This electronic pull renders the carbon atoms at positions 2, 4, and 6 electron-deficient and, therefore, susceptible to attack by nucleophiles. The chlorine atom at the 6-position is a good leaving group, making this site particularly reactive towards nucleophilic substitution.

The predominant mechanism for this transformation is Nucleophilic Aromatic Substitution (SNAr). Unlike SN1 or SN2 reactions seen with sp³-hybridized carbons, the SNAr mechanism typically proceeds through a two-step addition-elimination sequence.

Nucleophilic Addition: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bonded to the chlorine, breaking the aromaticity of the pyridine ring. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, delocalizing onto the electron-withdrawing nitrogen atom of the pyridine ring.

Elimination of the Leaving Group: The aromaticity of the ring is restored as the leaving group (in this case, the chloride ion) is expelled, resulting in the substituted product.

Recent computational and experimental studies have also suggested that some SNAr reactions may proceed through a concerted mechanism, where the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single transition state, bypassing the formation of a discrete Meisenheimer complex. rsc.org The favorability of a stepwise versus a concerted pathway can be influenced by the nature of the nucleophile, the leaving group, and substituents on the pyridine ring.

The versatility of this reaction allows for the introduction of a wide array of functional groups at the 6-position, enabling the synthesis of diverse analogs.

Nucleophile (Nu⁻)Reagent ExampleResulting Functional GroupProduct Class
Alkoxide (RO⁻)Sodium methoxide (B1231860) (NaOCH₃)Ether (-OR)6-Alkoxypyridine-3-carboxamides
Thiolate (RS⁻)Sodium thiophenoxide (NaSPh)Thioether (-SR)6-(Arylthio)pyridine-3-carboxamides
Amine (R₂NH)PyrrolidineSecondary/Tertiary Amine (-NR₂)6-(Amino)pyridine-3-carboxamides
Azide (B81097) (N₃⁻)Sodium azide (NaN₃)Azide (-N₃)6-Azidopyridine-3-carboxamides
Hydroxide (B78521) (OH⁻)Potassium hydroxide (KOH)Hydroxyl (-OH)6-Hydroxypyridine-3-carboxamides (Pyridones)

When synthesizing analogues of this compound, controlling stereochemistry becomes critical, particularly when introducing new chiral centers or modifying the existing cyclohexyl ring. The parent molecule is achiral, but substitutions on the cyclohexyl ring or the introduction of chiral moieties in other parts of the molecule necessitate stereoselective synthetic strategies.

Key stereochemical considerations revolve around two main areas:

The Cyclohexylamine Moiety: The synthesis of analogues often requires substituted cyclohexylamines as starting materials. If a substituent is introduced on the ring (e.g., a methyl or hydroxyl group), cis/trans diastereomers are possible. To obtain a single diastereomer, a diastereoselective synthesis of the cyclohexylamine precursor is required. beilstein-journals.orgnih.gov For instance, stereoselective reduction of a substituted cyclohexanone (B45756) or a stereospecific cycloaddition reaction can yield a specific isomer. nih.govrsc.orgrsc.org If the substituted cyclohexylamine is chiral, an enantioselective synthesis or resolution of a racemic mixture is necessary to produce an enantiomerically pure final product.

Amide Bond Formation and Beyond: While the formation of the amide bond between the pyridine carboxylic acid and cyclohexylamine does not typically create a stereocenter at the carbonyl carbon, the use of chiral reagents or catalysts can be employed if a chiral center is introduced elsewhere in the molecule during the synthesis. Modern organic synthesis offers several methods for creating chiral amides with high enantioselectivity. acs.orgresearchgate.net These can involve:

Substrate Control: Using an enantiomerically pure starting material (like a chiral carboxylic acid or amine) to direct the stereochemical outcome. mdpi.com

Chiral Auxiliary: Temporarily attaching a chiral group to the molecule to guide a stereoselective reaction, which is then removed.

Asymmetric Catalysis: Employing a chiral catalyst (e.g., a chiral metal complex or an organocatalyst) to favor the formation of one enantiomer over the other. acs.orgacs.org

For example, synthesizing an analogue with a hydroxyl group on the cyclohexyl ring would require controlling the relative stereochemistry of the hydroxyl and amide groups (cis or trans). This is typically achieved by starting with the correctly configured amino-alcohol. If the desired product must be a single enantiomer, then an enantiomerically pure amino-alcohol would be the required starting material.

Purification and Isolation Methodologies in Pyridine Carboxamide Synthesis

The successful synthesis of this compound and its analogues is critically dependent on effective purification and isolation techniques. These methods are essential for removing unreacted starting materials, reagents, catalysts, and reaction byproducts to obtain the target compound in high purity. The choice of method depends on the physical and chemical properties of the product, such as its polarity, solubility, volatility, and stability.

Commonly employed purification methodologies include:

Crystallization: This is a highly effective method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. The target compound, being less soluble at lower temperatures, crystallizes out, leaving impurities behind in the solution. The selection of an appropriate solvent system is crucial for achieving high purity and yield.

Column Chromatography: This is one of the most versatile and widely used purification techniques in organic synthesis. rsc.org The crude mixture is loaded onto a stationary phase (commonly silica (B1680970) gel or alumina) packed in a column. A mobile phase (a solvent or mixture of solvents) is then passed through the column. Separation occurs based on the differential adsorption of the components to the stationary phase. Less polar compounds typically elute faster, while more polar compounds are retained longer. Automated flash chromatography systems are often used to improve the efficiency and speed of separation. rsc.org

Acid-Base Extraction: This technique exploits the basic nature of the pyridine nitrogen. The crude product, dissolved in an organic solvent, can be washed with a dilute aqueous acid (e.g., 1N HCl). The pyridine nitrogen is protonated, forming a water-soluble pyridinium (B92312) salt that partitions into the aqueous layer. This process can separate the product from non-basic impurities. Subsequently, neutralizing the aqueous layer with a base will regenerate the pyridine compound, which can then be extracted back into an organic solvent. acs.org This method is also effective for removing acidic or basic impurities from the desired product.

Distillation: For liquid products or precursors, distillation can be an effective purification method. iupac.org If the compound is thermally stable, fractional distillation can separate components based on differences in boiling points. For high-boiling or thermally sensitive compounds, vacuum distillation is employed to lower the boiling point and prevent decomposition.

The following table summarizes the application of these techniques in the context of pyridine carboxamide synthesis.

Purification TechniquePrinciple of SeparationTypical Application in Pyridine Carboxamide SynthesisNotes
CrystallizationDifferential solubilityFinal purification of solid products and key intermediates.Requires the compound to be a stable solid; solvent selection is critical.
Column ChromatographyDifferential adsorptionSeparation of product from byproducts and starting materials with different polarities. rsc.orgHighly versatile for a wide range of compounds; can be automated.
Acid-Base ExtractionDifferential solubility in acidic/basic aqueous solutionsRemoval of non-basic impurities from the basic pyridine product, or removal of acidic/basic byproducts. acs.orgProduct must be stable to acidic and basic conditions.
DistillationDifferential boiling pointPurification of liquid starting materials (e.g., cyclohexylamine) or thermally stable liquid products/intermediates. iupac.orgrsc.orgOften performed under vacuum for high-boiling point compounds to prevent thermal degradation.

Biological Activity and Molecular Mechanisms of Action for 6 Chloro N Cyclohexylpyridine 3 Carboxamide

Enzyme Inhibition Studies

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly at the R132 residue, are a hallmark of several cancers, including gliomas and acute myeloid leukemia (AML). mdpi.comasu.edu These mutations result in a neomorphic enzyme activity that produces the oncometabolite R-2-hydroxyglutarate (2-HG), which contributes to tumorigenesis. nih.gov Consequently, the development of inhibitors targeting these mutant forms of IDH1 is a significant area of cancer research. mdpi.com

As of the current body of scientific literature, there are no specific studies published that characterize 6-chloro-N-cyclohexylpyridine-3-carboxamide as an allosteric inhibitor of mutant R132H IDH1. Research into small-molecule inhibitors of this enzyme has identified several distinct chemical scaffolds that bind to an allosteric site, but the pyridine-3-carboxamide (B1143946) structure of the compound is not among them. acs.orgresearchgate.net

While no binding mode for this compound in IDH1 has been described, extensive research on other inhibitors has revealed key insights into the allosteric pocket. Allosteric inhibitors of mutant IDH1 bind to a pocket at the dimer interface of the enzyme, which is distinct from the active site where the substrate binds. asu.edunih.govresearchgate.net The binding of these inhibitors locks the enzyme in an inactive conformation, preventing the production of 2-HG. researchgate.net

Crystal structures of various inhibitors in complex with mutant IDH1 show that while they all occupy this allosteric pocket, they can do so in different ways, highlighting the plasticity of this site. nih.gov The oncogenic R132H mutation is believed to destabilize a "regulatory segment" of the enzyme, which otherwise restricts access to this allosteric pocket. This destabilization is thought to be critical for the inhibitor's selectivity for the mutant enzyme over the wild-type form. asu.edunih.gov

Specific structure-activity relationship (SAR) studies for this compound concerning IDH1 inhibition have not been published. However, SAR studies on other classes of allosteric IDH1 inhibitors have provided general principles for achieving potency. For instance, in a series of adamantyl carboxamide inhibitors, the addition of bulky, functionalized groups such as a hydroxyl-adamantyl moiety resulted in compounds with submicromolar activity against the R132H IDH1 enzyme. acs.org In contrast, general SAR studies on pyridine (B92270) derivatives have sometimes found that the inclusion of halogen atoms can lead to lower biological activity, although this is highly dependent on the specific target and the position of the substitution. nih.gov

A kinetic characterization for the inhibition of mutant IDH1 by this compound is not available in the scientific literature. For other classes of metabolic enzyme inhibitors, such as nicotinamidases, kinetic studies are crucial for understanding their mechanism. For example, inhibitors of nicotinamidase have been characterized with steady-state k(cat) values typically over 1 s⁻¹ and K(m) values for the nicotinamide (B372718) substrate in the low micromolar range (2–110 μM). nih.govnih.gov Such analyses determine parameters like binding affinity (Kᵢ) and the type of inhibition (e.g., competitive, non-competitive), which are essential for drug development. nih.gov

While data on this compound is limited, research into structurally related compounds provides insight into potential alternative enzyme targets. The nicotinamide (pyridine-3-carboxamide) scaffold is found in inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in obesity and metabolic syndrome.

A notable example is the compound AZD4017, which features a 5-(cyclohexylcarbamoyl)pyridine core, structurally analogous to the compound of interest. AZD4017 was developed as a potent and selective inhibitor of 11β-HSD1. This demonstrates that the N-cyclohexylpyridine-3-carboxamide scaffold can serve as a basis for potent inhibition of this particular enzyme.

Inhibitory Activity of a Related Nicotinamide Derivative against 11β-HSD1
Compound NameChemical StructureTarget EnzymeReported Activity
AZD40172-[(3S)-1-[5-(cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]-3-piperidyl]acetic acid11β-HSD1Potent and selective inhibitor

Allosteric Inhibition of Mutant Isocitrate Dehydrogenase 1 (R132H IDH1)

Receptor Binding Profiling and Ligand-Receptor Interactions

There is no specific receptor binding profile available for this compound in published literature. However, the broader class of pyridine carboxamide derivatives has been explored for its interaction with various receptors. The nature of the substituents on the pyridine ring and the carboxamide nitrogen plays a crucial role in determining receptor affinity and selectivity.

Exploration of Binding Affinity to Specific Receptors (e.g., hCB1 receptor for related scaffolds)

The pyridine-3-carboxamide scaffold is a key feature in compounds designed to interact with the cannabinoid type 1 (CB1) receptor, which is one of the most abundant G protein-coupled receptors (GPCRs) in the central nervous system. nih.govnih.gov Research into related compounds suggests that molecules with this core structure can exhibit significant binding affinity and act as antagonists or inverse agonists at the human CB1 receptor (hCB1R). researchgate.netgoogle.com

For instance, a closely related pyridine-3-carboxamide, {5-(4-chlorophenyl)-N-{(1R,2R)-2-hydroxycyclohexyl}-6-(2methoxyethoxy)-3-pyridinecarboxamide}, has been identified as a high-affinity antagonist for the hCB1 receptor. researchgate.net This highlights the importance of the pyridine-3-carboxamide core in mediating interaction with the receptor. Studies involving mutational analysis have further identified specific amino acid residues within the receptor, such as I105 in hCB1R, as critical determinants for the high-affinity binding of these pyridine-3-carboxamide derivatives. researchgate.net The interaction often involves hydrogen bonds between the carboxamide group of the ligand and key residues like K3.28(192) in the receptor's binding pocket. nih.gov

While direct binding data for this compound is not available, the established affinity of its structural analogs for the hCB1 receptor suggests its potential as a modulator of the endocannabinoid system. nih.gov

Mechanistic Insights into Receptor Agonism/Antagonism (e.g., 5-HT2C receptor for related compounds)

The serotonin (B10506) 2C (5-HT2C) receptor, another important GPCR in the central nervous system, is a target for various therapeutic agents. nih.govnih.gov Agonist activation of the 5-HT2C receptor typically initiates intracellular signaling through the Gαq/11 protein, which stimulates phospholipase Cβ (PLCβ). nih.govnih.gov This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in the release of intracellular calcium. nih.govnih.gov

While direct evidence linking this compound to the 5-HT2C receptor is lacking, other carboxamide-containing scaffolds have been investigated as modulators of this receptor. For example, analogues of 4-alkylpiperidine-2-carboxamide have been developed as positive allosteric modulators (PAMs) of the 5-HT2C receptor, enhancing the receptor's response to endogenous serotonin. nih.gov This indicates that the carboxamide functional group can play a role in molecular interactions with an allosteric binding site on the 5-HT2C receptor. Given the structural similarities, it is plausible that pyridine-3-carboxamide derivatives could also interact with this receptor, although the specific nature of this interaction—whether agonistic, antagonistic, or allosteric—would require empirical investigation.

Cellular Activity Studies (In Vitro)

Induction of Myeloid Differentiation in Human Cell Lines

Differentiation therapy is a promising approach in the treatment of certain cancers, particularly acute myeloid leukemia (AML). nih.gov This strategy involves inducing cancer cells to differentiate into mature, non-proliferating cells. While no studies have directly assessed the effect of this compound on myeloid differentiation, research on other carboxamide-containing compounds has shown potential in this area.

For example, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleoside (AICAr) has been shown to trigger differentiation in primary AML blasts cultured ex vivo, including those resistant to all-trans retinoic acid (ATRA). nih.gov The mechanism of AICAr-induced differentiation involves the downregulation of pyrimidine (B1678525) metabolism pathways and the upregulation of genes involved in the hematopoietic cell lineage. nih.gov This demonstrates that compounds with a carboxamide moiety can influence cellular differentiation pathways in myeloid cells. The potential for this compound to induce similar effects would depend on its specific cellular targets and mechanisms of action, which remain to be elucidated.

Anti-proliferative and Cytotoxic Effects on Cancer Cell Lines

A significant body of research has demonstrated the anti-proliferative and cytotoxic potential of various carboxamide derivatives against a range of cancer cell lines. nih.govnih.govmdpi.com Structurally related compounds, such as N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, have shown distinct antiproliferative activity against human colon carcinoma cell lines, including HCT-116 and Caco-2. nih.govmdpi.com Similarly, 7-chloroquinoline-1,2,3-triazoyl carboxamides have been reported to decrease the viability of both hormone-dependent (MCF-7) and hormone-independent (MDA-MB-231) breast cancer cells in a dose-dependent manner. nih.gov

The cytotoxic efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%. The IC50 values for several related carboxamide compounds against various cancer cell lines are presented below.

CompoundCell LineCancer TypeIC50 (µM)Reference
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 19)HCT-116Colon Carcinoma5.3 nih.govmdpi.com
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 19)Caco-2Colorectal Adenocarcinoma17.0 nih.govmdpi.com
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 21)HCT-116Colon Carcinoma4.9 nih.govmdpi.com
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 21)Caco-2Colorectal Adenocarcinoma18.9 nih.govmdpi.com
7-chloroquinoline-1,2,3-triazoyl carboxamide (QTCA-1)MDA-MB-231Triple-Negative Breast Cancer19.91 (at 72h) nih.gov
(S)-RS4690 (indole-2-carboxamide derivative)HCT116Colon Carcinoma7.1 nih.gov

These findings collectively suggest that the chloro-substituted carboxamide scaffold, a core feature of this compound, is a promising pharmacophore for the development of novel anticancer agents.

The anti-proliferative effects of many anticancer compounds are mediated through the induction of cell cycle arrest and apoptosis (programmed cell death). nih.gov Various carboxamide derivatives have been shown to exert their cytotoxic effects through these mechanisms.

For example, treatment of hormone-dependent MCF-7 breast cancer cells with 7-chloroquinoline-1,2,3-triazoyl carboxamides resulted in cell cycle arrest at the G0/G1 phase. nih.gov In contrast, in triple-negative MDA-MB-231 cells, these compounds primarily induced apoptosis without causing cell cycle arrest, suggesting a cell-type-specific mechanism. nih.gov Apoptosis induction in MDA-MB-231 cells by one of the derivatives was significant, with 80.4% of cells showing signs of apoptosis. nih.gov Another compound, chabamide, was found to arrest adriamycin-resistant human leukemia cells (K562/ADR) in the G0/G1 phase. nih.gov This arrest was associated with an increase in the cell cycle inhibitor p21 and a decrease in cyclin D1 and cyclin-dependent kinases (CDK) 2, 4, and 6. nih.gov

Furthermore, the novel quinazoline (B50416) derivative DW-8 was found to induce cell cycle arrest at the G2 phase in SW620 colorectal cancer cells. nih.gov This was followed by the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and the executioner caspases-3 and 7, leading to nuclear fragmentation. nih.gov

Compound ClassCell LineEffectReference
7-chloroquinoline-1,2,3-triazoyl carboxamidesMCF-7G0/G1 phase cell cycle arrest nih.gov
7-chloroquinoline-1,2,3-triazoyl carboxamidesMDA-MB-231Apoptosis induction nih.gov
ChabamideK562/ADRG0/G1 phase cell cycle arrest nih.gov
N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8)SW620G2 phase cell cycle arrest and intrinsic apoptosis nih.gov

These studies underscore the potential of chloro-substituted carboxamides to disrupt cancer cell proliferation by interfering with cell cycle progression and triggering programmed cell death.

The anticancer activities of carboxamide derivatives are often linked to their ability to modulate specific molecular signaling pathways that are dysregulated in cancer. nih.govnih.gov The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival, and its irregular activation is observed in many human cancers. nih.govmdpi.com Docking studies and biological investigations of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides suggest that they may act as selective inhibitors of the PI3Kα isoform. nih.govmdpi.com Molecular docking of a 7-chloroquinoline-1,2,3-triazoyl carboxamide also indicated a high binding affinity to PI3K/mTOR targets, as well as to PARP-1 and Src. nih.gov

Another critical pathway in cancer development is the WNT/β-catenin pathway, which controls cell proliferation and differentiation. nih.gov An indole-2-carboxamide derivative, (S)-RS4690, was found to exert its anti-cancer activity by inhibiting the WNT pathway. nih.gov It achieves this by negatively modulating the Dishevelled 1 (DVL1) protein, impairing its binding to the Frizzled receptor and thus turning off the aberrant pathway activation. nih.gov

Additionally, the Akt/MAPK pathway has been implicated in the mechanism of action of some carboxamides. Chabamide-induced apoptosis in K562/ADR leukemia cells was found to be associated with the regulation of JNK, ERK1/2, and p38 proteins within the MAPK pathway, as well as the inhibition of Akt phosphorylation. nih.gov

These findings indicate that compounds structurally related to this compound can interfere with key oncogenic signaling pathways, providing a molecular basis for their observed anti-proliferative and pro-apoptotic effects.

Antimicrobial Activity and Proposed Mechanisms Against Pathogens

The pyridine carboxamide scaffold is a crucial component in a variety of compounds demonstrating significant biological activity, including antimicrobial effects. Research into derivatives of this core structure has revealed a spectrum of activity against both bacterial and fungal pathogens. While data specifically on this compound is limited in publicly accessible literature, studies on closely related analogs provide strong evidence of the antimicrobial potential of this chemical class.

A study focusing on 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives reported notable antibacterial activity. scholarsresearchlibrary.com These compounds, which share the core this compound structure with modifications at the 6-position, were tested against a panel of Gram-positive and Gram-negative bacteria. The results, summarized in the table below, indicate that substitutions on the thio- group significantly modulate the antibacterial efficacy. One particular derivative, compound 4c in the study, demonstrated excellent activity against S. aureus, S. mutans, and E. coli. scholarsresearchlibrary.com This suggests that the chlorinated nicotinamide core structure is a viable pharmacophore for developing antibacterial agents. scholarsresearchlibrary.com

Table 1: Antibacterial Activity of 5-chloro-N-cyclohexyl-6-thio Substituted-Nicotinamide Derivatives Data sourced from a study on related nicotinamide derivatives, showing the zone of inhibition in mm.

Compound ID R Group (at 6-thio position) E. coli S. typhi S. mutans S. aureus
4a -H 12 10 11 10
4b -CH₃ 13 11 12 11
4c -C₂H₅ 18 15 17 16
4d -C₆H₅ 14 12 13 12
Standard Streptomycin 22 20 21 19

In the realm of antifungal research, pyridine carboxamides have gained significant attention. nih.gov This class of compounds is recognized for its fungicidal properties, which has led to the commercialization of fungicides like boscalid. nih.gov Research on novel pyridine carboxamide derivatives has shown moderate to good in vitro antifungal activity against a range of plant pathogens. nih.govnih.gov For example, a study on nicotinamide derivatives with a diarylamine-modified scaffold found that compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide exhibited potent in vivo antifungal activity against Botrytis cinerea. nih.govnih.gov The structural similarity of these compounds to this compound underscores the potential of this specific molecule as an antifungal agent.

The molecular mechanisms underlying the antimicrobial activity of pyridine carboxamides are a subject of ongoing investigation. For antifungal derivatives, a primary target has been identified as succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial complex II. nih.govnih.govresearchgate.net SDH is a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts cellular respiration, leading to a breakdown of energy metabolism and ultimately causing fungal cell death. nih.govresearchgate.net

Enzymatic tests on active antifungal pyridine carboxamides, such as 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, have confirmed their inhibitory action against SDH. nih.govnih.gov Molecular docking studies further support this mechanism, showing that these compounds can fit into the active site of the SDH enzyme, forming stable interactions that block its function. nih.govjst.go.jp This mode of action is well-established for a class of fungicides known as SDHIs (Succinate Dehydrogenase Inhibitors). nih.govresearchgate.net

While SDH is a key target for antifungal activity, the antibacterial mechanisms of related compounds can be different. For other N-heterocyclic compounds, targets such as DNA gyrase have been identified. mdpi.com DNA gyrase is a bacterial enzyme essential for DNA replication, and its inhibition leads to bactericidal effects. Another potential target for related structures is Dihydrofolate Reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids. While direct evidence for this compound targeting these specific enzymes is not available, the broad antimicrobial activity of the wider chemical class suggests that various target-specific mechanisms may be at play depending on the specific substitutions on the pyridine carboxamide scaffold and the target organism.

Mechanistic Studies of Biotransformation Pathways

The biotransformation of N-heterocyclic compounds like this compound is critical for understanding their metabolic fate. A key reaction in this process is the oxidation of carbon-hydrogen (C-H) bonds, which introduces functionality that can alter the compound's biological activity and facilitate its excretion. The pyridine ring and its substituents are susceptible to such oxidative modifications.

The activation and functionalization of C-H bonds in pyridine scaffolds is an area of intense chemical research. nih.govnih.govbeilstein-journals.org These reactions often require catalysts to overcome the high stability of C-H bonds. Transition-metal catalysts, for instance, can facilitate the oxidative addition of a C-H bond to the metal center, enabling subsequent functionalization. nih.govbeilstein-journals.org The regioselectivity of these reactions—determining which C-H bond is oxidized—can be controlled by directing groups within the molecule or the specific catalyst used. acs.org

Electrochemical methods also provide a powerful tool for C-H oxidation, using an electric potential to drive the reaction, often avoiding the need for harsh chemical oxidants. acs.org In the context of biological systems, these chemical principles are mirrored by the action of metabolic enzymes, particularly the Cytochrome P450 (CYP450) superfamily.

The primary enzymes responsible for Phase I metabolism of many xenobiotics, including N-heterocyclic compounds, are the Cytochrome P450 (CYP450) monooxygenases. mdpi.com These enzymes, located predominantly in the liver, catalyze a variety of oxidative reactions, including C-H hydroxylation, N-oxidation, and dealkylation. mdpi.comnih.gov For a molecule like this compound, several metabolic transformations are plausible. The cyclohexyl ring is a prime target for aliphatic C-H hydroxylation, potentially at various positions, leading to the formation of one or more hydroxylated metabolites. The pyridine ring itself could also undergo oxidation.

To study these pathways, researchers often use in vitro systems containing liver microsomes, which are rich in CYP450 enzymes. pnas.org Additionally, small-molecule catalysts that mimic the function of CYP450 enzymes have been developed. pnas.orgnih.govpnas.orgresearchgate.net These "CYP450 mimics," such as certain manganese complexes, can be used in a laboratory setting to predict and generate the metabolites that would be formed in the body. nih.govresearchgate.net Studies using these mimics have shown that they can replicate the site-selectivity of liver CYP450 enzymes for aliphatic oxidation on complex N-heterocyclic molecules. pnas.orgnih.gov

Based on the known reactivity of CYP450 enzymes, potential major metabolites of this compound could include various mono-hydroxylated species on the cyclohexyl ring and potentially hydroxylated or N-oxide versions of the pyridine ring. The identification of these metabolites is crucial for a complete understanding of the compound's biological profile.

Table 2: Plausible Metabolites of this compound via CYP450-Mediated Oxidation

Metabolic Reaction Potential Metabolite Structure
Aliphatic Hydroxylation 6-chloro-N-(hydroxycyclohexyl)pyridine-3-carboxamide
Aromatic Hydroxylation 6-chloro-N-cyclohexyl-hydroxypyridine-3-carboxamide
N-Oxidation This compound-N-oxide

Computational and Theoretical Investigations of 6 Chloro N Cyclohexylpyridine 3 Carboxamide

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand and its target protein.

Ligand-Protein Interaction Analysis (e.g., with IDH1 mutant)

Isocitrate dehydrogenase 1 (IDH1) is an enzyme that, when mutated, plays a role in various cancers. nih.govmdpi.com As such, it is a significant target for therapeutic inhibitors. Molecular docking simulations of 6-chloro-N-cyclohexylpyridine-3-carboxamide with the mutant IDH1 (e.g., R132H) protein can reveal key binding interactions.

A hypothetical analysis of the ligand-protein interactions, based on the functionalities of the compound, is presented in the table below.

Interaction TypePotential Interacting Residues in IDH1 MutantFunctional Group of Ligand
Hydrogen BondingAsp, Glu, Ser, ThrCarboxamide (N-H and C=O)
Hydrophobic InteractionsVal, Leu, Ile, MetCyclohexyl group, Pyridine (B92270) ring
Halogen BondingElectron-rich atoms (e.g., backbone carbonyls)Chloro group
π-InteractionsPhe, Tyr, TrpPyridine ring

Prediction of Binding Poses and Affinities

Docking algorithms can predict various possible binding poses of this compound within the IDH1 active site. Scoring functions are then used to estimate the binding affinity for each pose, typically expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net The predicted binding affinity provides a quantitative measure of the compound's potential inhibitory activity against the IDH1 mutant. These predictions are crucial for prioritizing compounds for further experimental testing. mdpi.com

Molecular Dynamics Simulations for Conformational Landscape and Binding Stability

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. rsc.org An MD simulation of the this compound-IDH1 complex can assess the stability of the predicted binding pose. nih.gov

By analyzing the trajectory of the simulation, researchers can determine if the key interactions identified in docking are maintained over time. Root Mean Square Deviation (RMSD) of the ligand and protein backbone can be monitored to assess the stability of the complex. A stable RMSD suggests that the ligand remains securely bound in its initial pose. Root Mean Square Fluctuation (RMSF) analysis can highlight the flexibility of different parts of the protein and ligand, indicating which regions are most dynamic during the binding event. mdpi.com These simulations provide a more realistic representation of the conformational landscape and the stability of the ligand-protein interaction in a simulated physiological environment.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. nih.govnih.gov

Electronic Structure Analysis and Reactivity Predictions

DFT calculations can be used to determine the electronic structure of this compound. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's reactivity. nih.gov The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability. mdpi.com

Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. chemrxiv.org This information is valuable for predicting sites of potential electrophilic and nucleophilic attack, as well as regions that are likely to engage in electrostatic interactions with the target protein. For instance, the oxygen and nitrogen atoms of the carboxamide group and the nitrogen of the pyridine ring are expected to be regions of negative electrostatic potential, making them likely hydrogen bond acceptors.

PropertyPredicted CharacteristicImplication
HOMO-LUMO GapModerateIndicates good chemical stability and moderate reactivity.
MEP (Negative)Around C=O, Pyridine NSites for hydrogen bond acceptance and electrostatic interactions.
MEP (Positive)Around N-H of carboxamideSite for hydrogen bond donation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR studies are instrumental in understanding how structural modifications influence their therapeutic potential, thereby guiding the design of more potent and selective molecules.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for this compound analogs involves a systematic process. Initially, a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. Subsequently, a wide array of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Through statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical equation is generated that links a selection of these descriptors to the observed biological activity. The robustness and predictive power of the resulting model are then rigorously evaluated using internal and external validation techniques.

For a series of pyridine-3-carboxamide (B1143946) analogs, a hypothetical QSAR model might be represented by the following equation:

pIC₅₀ = β₀ + β₁(logP) + β₂(LUMO) + β₃(MR) + ...

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

logP represents the lipophilicity of the molecule.

LUMO (Lowest Unoccupied Molecular Orbital) energy is an electronic descriptor.

MR (Molar Refractivity) is a steric descriptor.

β coefficients indicate the contribution of each descriptor to the biological activity.

The quality of a QSAR model is assessed by statistical parameters such as the correlation coefficient (R²), which indicates the goodness of fit, and the cross-validated correlation coefficient (Q²), which measures the model's predictive ability. A high Q² value (typically > 0.5) suggests a reliable and predictive model.

Hypothetical QSAR Model Statistics for a Series of Pyridine-3-Carboxamide Analogs
ModelStandard Error of Estimate (SEE)F-statistic
Model 10.850.720.2545.6

The development of such predictive models allows for the virtual screening of novel, yet-to-be-synthesized analogs of this compound, prioritizing those with the highest predicted biological activity for synthesis and experimental testing. This computational prescreening significantly accelerates the drug discovery process.

Identification of Key Pharmacophoric Features for this compound Analogs

Pharmacophore modeling is a crucial aspect of QSAR that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) necessary for a molecule to exert a specific biological effect. For this compound and its analogs, identifying these key features provides a deeper understanding of the molecular interactions with their biological target.

A pharmacophore model for this class of compounds would typically include features such as:

Hydrogen Bond Acceptors (HBA): The nitrogen atom in the pyridine ring and the oxygen atom of the carboxamide group are potential hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The hydrogen atom of the carboxamide group can act as a hydrogen bond donor.

Hydrophobic/Aromatic Regions: The cyclohexyl group and the pyridine ring contribute to hydrophobic interactions. The pyridine ring also provides an aromatic feature.

Halogen Atom: The chlorine atom at the 6-position of the pyridine ring can participate in halogen bonding or other specific interactions.

These features are spatially arranged in a specific geometry that is complementary to the binding site of the target protein. Computational software can generate and validate these models based on a set of active compounds. The resulting pharmacophore hypothesis can then be used as a 3D query to search chemical databases for novel compounds that fit the model, or to guide the design of new analogs with improved activity.

Key Pharmacophoric Features and Their Potential Roles for this compound Analogs
Pharmacophoric FeatureStructural MoietyPotential Interaction
Hydrogen Bond AcceptorPyridine NitrogenInteraction with donor residues in the target's active site.
Hydrogen Bond AcceptorCarboxamide OxygenForms hydrogen bonds with amino acid residues.
Hydrogen Bond DonorCarboxamide N-HDonates a hydrogen bond to an acceptor group in the active site.
Hydrophobic RegionCyclohexyl RingOccupies a hydrophobic pocket in the binding site.
Aromatic RingPyridine RingParticipates in π-π stacking or other aromatic interactions.
Halogen Bond DonorChlorine AtomForms specific halogen bonds with electron-rich atoms.

By combining the insights from both predictive QSAR models and pharmacophore analysis, researchers can develop a comprehensive understanding of the structure-activity relationships governing the biological activity of this compound analogs. This knowledge is invaluable for the rational design of new chemical entities with enhanced therapeutic properties. Studies on related nicotinamide (B372718) and pyridine-3-carboxamide derivatives have successfully utilized these computational approaches to design potent inhibitors for various biological targets, demonstrating the utility of these methods in drug discovery. nih.govopenpharmaceuticalsciencesjournal.comresearchgate.netnih.gov

Future Research Directions and Potential Applications in Chemical Biology

Rational Design and Synthesis of Advanced 6-chloro-N-cyclohexylpyridine-3-carboxamide Derivatives with Enhanced Potency and Selectivity

The rational design of derivatives based on the this compound scaffold is a critical step toward developing compounds with improved biological activity. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the core molecule to optimize interactions with a specific biological target. asm.org For this scaffold, key areas for modification include the pyridine (B92270) ring, the cyclohexyl group, and the amide linker.

Pyridine Ring Modifications: The chlorine atom at the 6-position is a key feature. Its electron-withdrawing nature influences the electronic properties of the entire ring system. Future design could involve replacing the chloro group with other halogens (F, Br, I) or with bioisosteric groups like trifluoromethyl (CF₃) or cyano (CN) to modulate lipophilicity and hydrogen bonding capacity. nih.gov Furthermore, introducing small alkyl or alkoxy groups at other positions on the pyridine ring could probe for additional hydrophobic interactions within a target's binding pocket.

Cyclohexyl Group Modifications: The N-cyclohexyl group provides a bulky, lipophilic moiety that can be crucial for target engagement. Its conformational flexibility can be constrained or altered by introducing substituents or replacing it with other cyclic or acyclic aliphatic groups. For example, replacing the cyclohexyl with smaller rings like cyclopropyl (B3062369) or larger, more complex systems could significantly impact binding affinity and selectivity. chemscene.com

Amide Linker Modifications: The carboxamide linker is vital for structural integrity and often participates in key hydrogen bonding interactions with target proteins. mdpi.com While typically conserved, subtle modifications such as N-methylation could alter the hydrogen bond donor capacity and conformational preferences, potentially leading to improved cell permeability or altered target binding.

The following table outlines potential design strategies for derivatives of this compound.

Modification Site Proposed Modification Rationale for Potential Enhancement
Pyridine Ring (Position 6) Replace -Cl with -F, -Br, -CF₃Modulate electronic properties, lipophilicity, and potential for halogen bonding.
Pyridine Ring (Other) Introduce -CH₃, -OCH₃ at positions 2, 4, or 5Probe for new hydrophobic interactions and improve metabolic stability.
Amide Linker N-methylation of the amideRemove hydrogen bond donor capability, potentially increasing membrane permeability.
Cyclohexyl Ring Introduce substituents (e.g., -OH, -NH₂)Introduce new hydrogen bonding interactions and improve solubility.
Cyclohexyl Ring Replace with other cyclic systems (e.g., piperidine, morpholine)Alter lipophilicity, solubility, and explore different binding conformations.

Exploration of Novel Biological Targets and Therapeutic Areas for Pyridine Carboxamide Scaffolds

The versatility of the pyridine carboxamide scaffold suggests that this compound and its derivatives could be active against a wide range of biological targets, spanning multiple therapeutic areas. researchgate.netnih.gov Exploring these potential applications is a key direction for future research.

Anticancer Agents: Numerous pyridine carboxamide derivatives have shown potent anticancer activity. nih.gov Potential targets include protein tyrosine phosphatases like SHP2, which are critical regulators in cancer cell signaling pathways. nih.gov Other relevant targets could be kinases such as p21-activated kinase 4 (PAK4) or the phosphatidylinositol 3-kinase (PI3Kα), where related quinolone-carboxamides have demonstrated inhibitory effects. nih.govnih.gov

Antifungal Agents: The pyridine carboxamide structure is central to fungicides like boscalid. nih.gov A promising target in this area is succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. Derivatives of this compound could be designed and screened as potential SDH inhibitors for applications in agriculture or medicine. nih.gov

Antimicrobial Agents: The global challenge of antimicrobial resistance necessitates the discovery of compounds with novel mechanisms of action. asm.org Pyridine carboxamides have been identified as promising leads against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. asm.org These compounds may act as prodrugs activated by specific mycobacterial enzymes, representing a novel therapeutic strategy. asm.org

Central Nervous System (CNS) Disorders: Certain pyridine carboxamides have been developed as negative allosteric modulators (NAMs) of metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅), a target for various neurological and psychiatric disorders. acs.org The physicochemical properties of this compound could be optimized to ensure brain penetrance for potential applications in this area.

The table below summarizes potential therapeutic avenues for this chemical scaffold.

Therapeutic Area Potential Biological Target Rationale / Example
Oncology SHP2 PhosphataseSubstituted pyridine carboxamides have been identified as potent allosteric SHP2 inhibitors. nih.gov
Oncology PI3Kα / PAK4 KinasesN-phenyl-quinolone-3-carboxamides and quinazoline-carboxamides act as inhibitors of these key cancer-related kinases. nih.govnih.gov
Infectious Disease (Fungal) Succinate Dehydrogenase (SDH)Pyridine carboxamides are a well-established class of SDH-inhibiting fungicides. nih.gov
Infectious Disease (Bacterial) Mycobacterial Enzymes (e.g., AmiC)Pyridine carboxamide derivatives have been identified as potent anti-tubercular agents. asm.org
Neurology mGlu₅ ReceptorThieno[3,2-b]pyridine-5-carboxamides have been developed as potent mGlu₅ negative allosteric modulators. acs.org

Development of Advanced Methodologies for Synthesis and Structural Elucidation of Complex Carboxamide Compounds

Progress in chemical synthesis and analysis is crucial for exploring the potential of this compound. Future research should leverage advanced, efficient, and sustainable methods for both the synthesis of derivatives and their detailed structural characterization.

Modern synthetic techniques can provide access to a diverse library of derivatives under mild and efficient conditions. Recent advancements include:

Electrochemical Synthesis: This method offers a green chemistry approach for forming amide bonds from pyridine carbohydrazides and amines, avoiding the need for harsh chemical oxidants. rsc.orgresearchgate.net

TBHP-Mediated Synthesis: The use of tert-butyl hydroperoxide (TBHP) allows for the denitrogenative synthesis of pyridine carboxamides from carbohydrazides in water, representing a metal-free and environmentally friendly option. rsc.org

Palladium-Catalyzed Carbonylation: This technique is highly effective for introducing the carboxamide moiety onto pre-functionalized pyridine rings, such as 6-iodo-pyridines, and can be performed using recyclable heterogeneous catalysts. nih.gov

For structural elucidation, a combination of spectroscopic and crystallographic techniques is essential. While standard methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm the identity and purity of synthesized compounds, X-ray crystallography provides definitive proof of 3D structure. researchgate.netnih.govnih.gov This atomic-level information is invaluable for understanding how a molecule binds to its target and for guiding further rational design efforts. nih.gov

Integration of Computational and Experimental Approaches for Accelerated Discovery

The synergy between computational and experimental methods has become indispensable in modern chemical biology and drug discovery. openpharmaceuticalsciencesjournal.com Applying this integrated approach to this compound can significantly accelerate the identification of potent and selective derivatives.

Computational Modeling: A suite of computational tools can be employed to guide the design process.

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to its target protein, helping to prioritize which derivatives to synthesize. nih.govnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be built from a series of synthesized analogues to correlate their chemical structures with their biological activities, providing predictive power for designing new, more potent compounds. openpharmaceuticalsciencesjournal.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, offering insights into the stability of binding interactions. nih.gov

ADME Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of virtual compounds, helping to filter out molecules with poor drug-like characteristics early in the discovery process. researchgate.net

The discovery process should follow an iterative cycle: computational models are used to design and prioritize a set of novel derivatives, which are then synthesized and tested experimentally. The resulting biological data is then used to refine and improve the computational models for the next round of design. This feedback loop streamlines the optimization process, saving time and resources. openpharmaceuticalsciencesjournal.comresearchgate.net

Broader Implications of Pyridine Carboxamide Chemistry in Chemical Biology Research

Research focused on this compound and its derivatives extends beyond the pursuit of a single therapeutic agent. It contributes to the broader field of chemical biology in several ways. The pyridine ring is a versatile scaffold that can be adapted to interact with a multitude of biological targets. rsc.org

Developing potent and selective derivatives of this compound can furnish the scientific community with valuable chemical probes. These probes can be used to investigate the function of specific proteins within complex biological pathways, helping to elucidate disease mechanisms and identify new potential drug targets. acs.org The synthetic methodologies developed and refined during this research can also be applied to the creation of other complex bioactive molecules.

Ultimately, a deep exploration of the chemical space around the this compound scaffold will enrich our understanding of molecular recognition principles. This knowledge contributes to the fundamental science that underpins the design of future medicines and biological tools, highlighting the enduring importance of pyridine carboxamide chemistry in advancing human health.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-N-cyclohexylpyridine-3-carboxamide, and what key intermediates should be prioritized?

  • Methodological Answer : The synthesis typically involves amide bond formation between 6-chloropyridine-3-carboxylic acid derivatives and cyclohexylamine. Key intermediates include:

  • 6-Chloropyridine-3-carbonyl chloride : Generated via thionyl chloride or oxalyl chloride activation of the carboxylic acid.
  • Cyclohexylamine coupling : React the acyl chloride with cyclohexylamine in a polar aprotic solvent (e.g., DMF) under inert conditions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the final product .
    • Critical Note : Monitor reaction progress via TLC or in situ FTIR to track carbonyl chloride formation and amine coupling .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm cyclohexyl group integration and pyridine ring substitution patterns.
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98% by area normalization) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]+^+) and rule out side products.
  • X-ray Crystallography : For unambiguous structural confirmation if crystalline forms are obtainable .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction parameters in the synthesis of this compound?

  • Methodological Answer :

  • Variable Selection : Prioritize factors like temperature (40–100°C), solvent (DMF vs. THF), and catalyst (e.g., DMAP).
  • Design of Experiments (DoE) : Use a 23^3 factorial design to test interactions between variables. For example:
RunTemp (°C)SolventCatalystYield (%)
140DMFNo62
2100THFYes85
  • Analysis : Apply ANOVA to identify significant factors. For instance, temperature and solvent polarity may dominate yield improvements .

Q. What computational strategies are available to predict the reactivity and stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways, such as amide bond formation energetics or chloro-group substitution susceptibility.
  • Molecular Dynamics (MD) : Simulate solubility in solvents (e.g., DMSO vs. water) to guide solvent selection.
  • Software Tools : Gaussian, ORCA, or CP2K for simulations; cheminformatics platforms (e.g., RDKit) to predict stability under acidic/basic conditions .

Q. How should contradictory spectral data (e.g., NMR vs. HPLC) be resolved when characterizing this compound?

  • Methodological Answer :

  • Cross-Validation : Repeat NMR with deuterated solvents (e.g., DMSO-d6) to eliminate solvent interference.
  • 2D NMR Techniques : Use HSQC or HMBC to resolve overlapping signals in complex spectra.
  • Supplementary Techniques : Pair HPLC with LC-MS to detect low-abundance impurities not visible in NMR .

Q. What methodologies are recommended for scaling up the synthesis of this compound while maintaining yield and purity?

  • Methodological Answer :

  • Reactor Design : Transition from batch to flow chemistry for precise control of exothermic reactions (e.g., acyl chloride formation).
  • Membrane Technologies : Implement nanofiltration or reverse osmosis for solvent recovery and impurity removal.
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progression .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-cyclohexylpyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
6-chloro-N-cyclohexylpyridine-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.